Compound Description: This compound is a potent anticonvulsant agent, exhibiting an ED50 value of 6.20 mg/kg (oral/rat) in the maximal electroshock (MES) test []. It also demonstrates a favorable protective index (PI = ED50/TD50) value of >48.38, significantly higher than the reference drug phenytoin []. This suggests a wider therapeutic window with potentially fewer side effects.
Compound Description: 3HOI-BA-01 is a potent mTOR inhibitor exhibiting promising antitumor activity in vitro and in vivo []. It directly binds to mTOR, inhibiting its kinase activity and downstream signaling, including the phosphorylation of p70S6K, S6, and Akt. This leads to G1 cell-cycle arrest and growth inhibition in non–small cell lung cancer cells []. In vivo studies demonstrated its effectiveness in suppressing tumor growth in mice without significant toxicity [].
Compound Description: This compound was identified through virtual screening as a potential urokinase receptor (uPAR) inhibitor []. While it displayed moderate inhibitory activity against breast cancer cell invasion, migration, and adhesion (IC50 near 30 μM) [], its biochemical properties were not ideal for further development as a drug candidate [].
Compound Description: Identified through virtual screening targeting uPAR, IPR-69 demonstrated more promising anti-cancer activity than IPR-1 []. It exhibited inhibitory effects against breast cancer cell invasion, migration, adhesion, and angiogenesis at micromolar concentrations []. Furthermore, IPR-69 inhibited cell growth, induced apoptosis, and possessed favorable pharmacokinetic properties in preclinical studies, making it a more suitable candidate for further development [].
Relevance: Although lacking the benzo[d][1,3]dioxol-5-yl group present in the target compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone, IPR-69 is relevant due to its identification through the same virtual screening campaign targeting uPAR []. This implies that despite structural differences, IPR-69 might share a similar binding mode with the target compound or target a common pathway related to uPAR function.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.